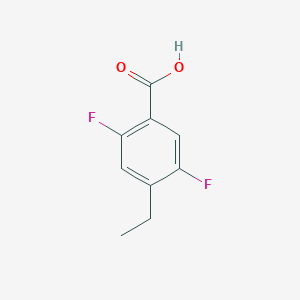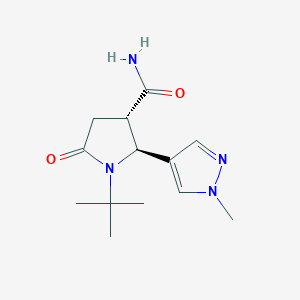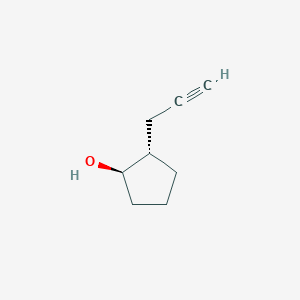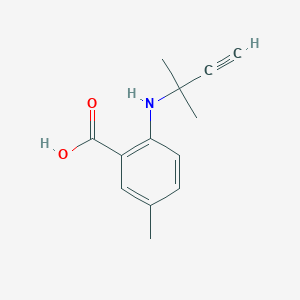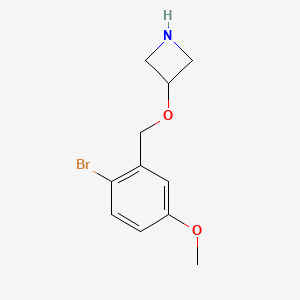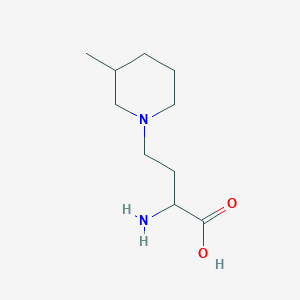
1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine is a heterocyclic amine with the molecular formula C11H16N2. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a quinoline ring system with an ethyl group at the nitrogen atom and an amine group at the 6th position.
Preparation Methods
The synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine can be achieved through various synthetic routes. One common method involves the three-component cascade reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael and Michael additions to form the tetrahydroquinoline scaffold . Industrial production methods may involve similar multi-step reactions with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid, while substitution with an alkyl halide may produce N-alkylated derivatives.
Scientific Research Applications
1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine can be compared with other similar compounds, such as:
1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine: This compound has a similar structure but with the amine group at the 7th position.
1,2,3,4-Tetrahydroisoquinoline: A related compound with a similar tetrahydroquinoline scaffold but without the ethyl group.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: This derivative has a benzyl group at the nitrogen atom and exhibits different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological properties.
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
1-ethyl-3,4-dihydro-2H-quinolin-6-amine |
InChI |
InChI=1S/C11H16N2/c1-2-13-7-3-4-9-8-10(12)5-6-11(9)13/h5-6,8H,2-4,7,12H2,1H3 |
InChI Key |
NJUZHLIMBZRXCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



